molecular formula C4H11ClSi B1583789 Chloromethyltrimethylsilane CAS No. 2344-80-1

Chloromethyltrimethylsilane

Cat. No.: B1583789
CAS No.: 2344-80-1
M. Wt: 122.67 g/mol
InChI Key: OOCUOKHIVGWCTJ-UHFFFAOYSA-N
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Description

Chloromethyltrimethylsilane is an organosilicon compound with the molecular formula C₄H₁₁ClSi. It is a colorless liquid that is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the preparation of various silicon-containing intermediates and reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilylmethyl chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, this compound is often produced by the direct reaction of methyl chloride with a silicon-copper alloy.

Chemical Reactions Analysis

Types of Reactions

Chloromethyltrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyltrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyltrimethylsilane is unique due to its ability to form a wide range of silicon-containing intermediates and reagents. Its reactivity towards nucleophiles makes it a valuable compound in organic synthesis and various industrial applications .

Properties

IUPAC Name

chloromethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUOKHIVGWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062330
Record name Silane, (chloromethyl)trimethyl-
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Molecular Weight

122.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-80-1
Record name (Chloromethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2344-80-1
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Record name Silane, (chloromethyl)trimethyl-
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Record name Silane, (chloromethyl)trimethyl-
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Record name Silane, (chloromethyl)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyltrimethylsilane
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Synthesis routes and methods

Procedure details

The Grignard reagent of trimethylchloromethylsilane (TMCMS) was prepared by reaction of 12.3 g (0.1 mol) TMCMS and 2.88 g (0.12 mol) magnesium chips in THF (50 mL). The Grignard reagent was then added dropwise into 9.46 g (0.1 mol) dimethylchlorosilane (DMCS), which dissolved in THF (50 mL). The mixture was stirred at room temperature overnight and quenched with 20 mL HCl-acidified water, and then extracted with diethylether (100 mL). The organic layer washed with distilled water three times and dried with anhydrous sodium sulfate. The mixture was purified by distillation at 118-119° C. to yield 13.0 g (89%) (trimethylsilylmethyl)dimethylsilane product as a clear, colorless fluid.
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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